(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine
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Overview
Description
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorinated aromatic ring and a trimethylsilylmethyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a dehydrating agent to drive the formation of the imine. For instance, the reaction between 4-fluoro-2-methylbenzaldehyde and trimethylsilylmethylamine under anhydrous conditions can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzonitrile.
Reduction: Formation of 4-fluoro-2-methylphenylmethylamine.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorinated aromatic ring and trimethylsilylmethyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-fluorophenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-fluoro-2-methylphenyl)-N-methylmethanimine
Uniqueness
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is unique due to the presence of both a fluorinated aromatic ring and a trimethylsilylmethyl group. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18FNSi |
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Molecular Weight |
223.36 g/mol |
IUPAC Name |
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C12H18FNSi/c1-10-7-12(13)6-5-11(10)8-14-9-15(2,3)4/h5-8H,9H2,1-4H3/b14-8+ |
InChI Key |
UIFLNGJKZBVSOD-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C=N/C[Si](C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=NC[Si](C)(C)C |
Origin of Product |
United States |
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